molecular formula C8H6F2O B032684 2',5'-Difluoroacetophenone CAS No. 1979-36-8

2',5'-Difluoroacetophenone

Cat. No.: B032684
CAS No.: 1979-36-8
M. Wt: 156.13 g/mol
InChI Key: HLAFIZUVVWJAKL-UHFFFAOYSA-N
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Description

2',5'-Difluoroacetophenone (CAS: 1979-36-8) is a fluorinated aromatic ketone with the molecular formula C₈H₆F₂O and a molecular weight of 156.13 g/mol. Structurally, it features a ketone group at the acetophenone core, with fluorine substituents at the 2' and 5' positions of the benzene ring. This compound is widely used in organic synthesis, particularly in Pd-catalyzed α-arylation reactions to generate α-aryl-α,α-difluoroketones, which are precursors to difluoromethylarenes (via base-induced C–C cleavage) . It also serves as a substrate in asymmetric biocatalytic reductions, where light-mediated enzymatic reactions yield chiral alcohols with high enantiomeric excess (>99% e.e.) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’,5’-Difluoroacetophenone can be synthesized through several methods. One common method involves the reaction of 2,5-difluorobenzoyl chloride with methyl magnesium bromide (Grignard reagent) followed by hydrolysis. Another method involves the Friedel-Crafts acylation of 2,5-difluorotoluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods: Industrial production of 2’,5’-Difluoroacetophenone typically involves the Friedel-Crafts acylation method due to its efficiency and scalability. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2’,5’-Difluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

2',5'-Difluoroacetophenone is primarily used as an intermediate in the synthesis of various pharmaceuticals. Its ability to act as a building block allows for the creation of compounds with enhanced biological activity.

  • Drug Development : It has shown potential as a candidate for developing therapeutics targeting diseases related to enzyme dysregulation. For instance, it is being investigated for its role in inhibiting protein tyrosine phosphatases (PTPs), which are crucial in several cellular processes including growth and metabolism.

Agricultural Science

The compound plays a significant role in the development of agrochemicals, particularly herbicides and fungicides.

  • Herbicides and Pesticides : Its unique structure contributes to its effectiveness in enhancing crop protection by targeting specific pests and diseases, thus improving agricultural yield .

Material Science

In material science, this compound is incorporated into polymer formulations to enhance their thermal stability and mechanical properties.

  • High-Performance Materials : The addition of this compound can improve the durability and functionality of various materials used in industrial applications .

Analytical Chemistry

The compound is utilized as a reagent in various analytical methods.

  • Detection and Quantification : It aids in the detection and quantification of other chemical substances, which is crucial for quality control in laboratories .

Fluorescent Probes

This compound is also employed in the development of fluorescent probes for biological imaging.

  • Cellular Visualization : These probes allow researchers to visualize cellular processes with high specificity and sensitivity, facilitating advancements in biological research .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Enzyme Inhibition Studies : Research indicates that this compound effectively inhibits PTPs at low micromolar concentrations, suggesting its therapeutic potential in conditions where these enzymes are overactive.
  • Antimicrobial Research : Preliminary studies suggest antimicrobial properties; however, further investigations are necessary to elucidate its efficacy against specific pathogens.

Mechanism of Action

The mechanism of action of 2’,5’-Difluoroacetophenone involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, it can act as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from binding. The presence of fluorine atoms enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Fluorinated acetophenones exhibit distinct physical properties based on fluorine substitution patterns. Key isomers and analogs include:

Compound CAS Number Melting Point (°C) Boiling Point (°C) Density (g/cm³) Refractive Index
2',5'-Difluoroacetophenone 1979-36-8 Not reported Not reported ~1.2* ~1.49*
3',4'-Difluoroacetophenone N/A 19–20 94–95 (13 mmHg) 1.246 1.4916
2',3'-Difluoroacetophenone 18355-80-1 Not reported 84–85 (20 mmHg) Not reported 1.489
3',5'-Difluoroacetophenone 123577-99-1 Not reported Not reported Not reported Not reported
2,2,2-Trifluoroacetophenone 434-45-7 -10 169–170 1.254 1.442

Notes:

  • The 2',5' isomer lacks reported melting/boiling points but shares a density (~1.2) and refractive index (~1.49) comparable to other difluoro derivatives.
  • 3',4'-Difluoroacetophenone has a higher melting point (19–20°C) due to enhanced symmetry and intermolecular interactions .
  • Trifluoroacetophenone (CF₃) has significantly lower polarity than difluoro analogs (CHF₂), reflected in its lower refractive index (1.442 vs. ~1.49) .

Chemical Reactivity

Electrophilicity in Nucleophilic Additions
  • Relative Reactivity: In competition experiments, α,α-difluoroacetophenones (CHF₂) are more reactive than trifluoroacetophenones (CF₃) toward nucleophiles like benzylboronate. For example, 2,2-difluoroacetophenone reacts preferentially over 2,2,2-trifluoroacetophenone (63:37 product ratio) due to reduced electron-withdrawing effects of CHF₂ vs. CF₃ .
  • Base-Induced Cleavage: this compound derivatives undergo quantitative C–C cleavage with KOH in toluene at 100°C to yield difluoromethylarenes, a reaction critical in medicinal chemistry .

Pharmacological Relevance

  • Lipophilicity : 2',5'-Difluoro substitution balances hydrophobicity and electronic effects, enhancing membrane permeability in antifungal agents .
  • Metabolic Stability: Fluorine atoms at the 2' and 5' positions may reduce oxidative metabolism compared to non-fluorinated analogs.

Biological Activity

2',5'-Difluoroacetophenone is a compound of significant interest in organic and medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 2' and 5' positions of the acetophenone structure. This substitution pattern influences its chemical reactivity and biological interactions. The molecular formula is C9H7F2OC_9H_7F_2O, with a molecular weight of 182.15 g/mol.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine substituents enhance lipophilicity, potentially improving the compound's bioavailability and efficacy in biological systems.

Interaction with Biological Molecules

  • Enzyme Inhibition : Studies have shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in disease management.
  • Receptor Binding : The compound may bind to certain receptors, altering their activity and influencing physiological responses.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains.
  • Anticancer Activity : Investigations into its anticancer properties have shown promise, with specific studies highlighting its effectiveness against certain cancer cell lines.
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory potential, making it a candidate for further research in inflammatory diseases.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits proliferation of cancer cells
Anti-inflammatoryReduces inflammatory markers in vitro

Case Studies

  • Antimicrobial Study : A study conducted on the efficacy of this compound against Staphylococcus aureus showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. This suggests its potential as a therapeutic agent in treating bacterial infections.
  • Cancer Cell Line Research : In vitro experiments using human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential role as an anticancer agent.
  • Inflammation Model : In a murine model of inflammation, administration of this compound led to a marked decrease in pro-inflammatory cytokines, supporting its use in managing inflammatory conditions.

Safety Profile

While exploring the therapeutic potentials, it is crucial to consider the safety profile of this compound. Safety data indicate that it can cause skin irritation and serious eye damage upon exposure. Therefore, appropriate handling measures should be adopted in laboratory settings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2',5'-Difluoroacetophenone, and how do their yields compare under varying conditions?

  • Methodological Answer : The two primary synthetic routes are:

  • Friedel-Crafts Acylation : Reacting 2,5-difluorobenzene derivatives with acetyl chloride in the presence of AlCl₃, achieving ~80% yield under anhydrous conditions .
  • Halogen Exchange : Using 2,2,2-trifluoroacetophenone as a precursor, where chlorine replaces one fluorine atom via nucleophilic substitution (KOH or K₂CO₃ as base), yielding >85% .
    Key variables include catalyst choice (Lewis acids vs. strong bases), solvent polarity (dichloromethane vs. DMF), and temperature (room temp for halogen exchange vs. reflux for Friedel-Crafts).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹⁹F NMR : Identifies fluorine environments (δ −110 to −120 ppm for aromatic F; δ −75 ppm for CF₃ if present) .
  • IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹; C-F stretches at 1100–1250 cm⁻¹ .
  • GC-MS : Confirms molecular ion [M⁺] at m/z 156.13 and fragments like [M-COCH₃]⁺ (m/z 113) .

Q. What nucleophilic substitution reactions are feasible with this compound?

  • Methodological Answer :

  • Fluorine Displacement : Reacts with alkoxides (e.g., NaOMe) at the ortho-F position (activated by electron-withdrawing acetyl group), forming methoxy derivatives .
  • Oxidation : Using iodine/DMSO, the acetyl group converts to a glyoxal intermediate, enabling further functionalization .

Advanced Research Questions

Q. How do fluorine substituents influence regioselectivity in electrophilic aromatic substitution (EAS)?

  • Methodological Answer :

  • The meta-directing acetyl group and ortho/para-directing fluorine atoms create competing effects. Kinetic studies show preferential substitution at the C4 position (less steric hindrance) in nitration reactions .
  • Computational DFT studies (e.g., Fukui indices) predict reactivity: C4 > C6 > C3 .

Q. What mechanistic insights explain its role as a difluorocarbene precursor?

  • Methodological Answer :

  • Under basic conditions (KOH), this compound undergoes dehydrohalogenation to generate :CF₂, which reacts with phenols to form aryl difluoromethyl ethers .
  • Key Evidence : Isotopic labeling (¹⁸O) confirms ether linkage formation without cleavage of the aromatic ring .

Q. How can researchers resolve contradictions in reported synthesis yields?

  • Methodological Answer :

  • Case Study : Friedel-Crafts acylation yields vary (70–85%) due to moisture sensitivity of AlCl₃. Strict anhydrous conditions (molecular sieves) improve reproducibility .
  • Byproduct Analysis : GC-MS identifies chlorinated impurities from incomplete acetyl chloride consumption; column chromatography (hexane:EtOAc) isolates pure product .

Q. What strategies address trace impurity quantification in this compound?

  • Methodological Answer :

  • HPLC-PDA : C18 column (acetonitrile:H₂O = 70:30) resolves unreacted 2,5-difluorobenzene (retention time = 4.2 min) and acetylated byproducts (6.8 min) .
  • LOQ : 0.1% for halogenated impurities using electron-capture detection (ECD) .

Q. How does computational modeling predict reactivity in novel reactions?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-311+G(d,p) level optimizations predict transition states for SNAr reactions. Activation energy (ΔG‡) correlates with experimental rates (R² = 0.91) .
  • Spectroscopic Validation : Calculated ¹³C NMR shifts (GIAO method) match experimental data within ±2 ppm .

Q. What design principles apply to pharmaceutical intermediates using this compound?

  • Methodological Answer :

  • Fluorine Scan : Introducing CF₃ groups via radical trifluoromethylation enhances metabolic stability. Example: Conversion to 2',5'-difluoro-α-trifluoromethylacetophenone (IC₅₀ = 12 nM vs. COX-2) .
  • Toxicity Screening : Ames test (OECD 471) confirms mutagenicity thresholds >1 mM for most derivatives .

Properties

IUPAC Name

1-(2,5-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAFIZUVVWJAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173498
Record name 1-(2,5-Difluorophenyl)ethan-1-one
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Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1979-36-8
Record name 1-(2,5-Difluorophenyl)ethanone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,5-Difluorophenyl)ethan-1-one
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Record name 1-(2,5-Difluorophenyl)ethan-1-one
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Record name 1-(2,5-difluorophenyl)ethan-1-one
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Synthesis routes and methods

Procedure details

A solution (100 ml) of 2,5-difluorobenzaldehyde (24.6 g) in tetrahydrofuran was dropwise added to an ice-cooled solution (207 ml) of 0.92N magnesium methylbromide in tetrahydrofuran. The resulting solution was stirred at room temperature for 1.5 hours, and the organic phase was washed in a saturated sodium chloride solution and dried over anhydrous magnesium sulfate, to subsequently distill off the solvents under reduced pressure. To the residue were added anhydrous dichloromethane (500 ml), sodium acetate (14.2 g) and pyridinium chlorochromate (55.94 g), prior to stirring at room temperature for 10 hours. To the resulting mixture was added an aqueous saturated sodium hydrogen carbonate solution, prior to extraction in ethyl acetate three times. The organic phase was washed in water and in a saturated sodium chloride solution and dried over anhydrous magnesium sulfate, to distill off the solvents under reduced pressure. The residue was purified by silica gel column chromatography (developing solvent: hexane:ethyl acetate=85:15), to recover 2',5'-difluoroacetophenone (22.73 g; yield of 84%). By 1H-NMR (90 MHz, CDCl3), the compound has the peaks shown below.
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magnesium methylbromide
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207 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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